![molecular formula C9H9ClN2O B13854973 (5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the reaction of 1-methylpyrrolo[2,3-b]pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting chlorinated intermediate is then subjected to a reduction reaction using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of pathogenic microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Uniqueness
(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydroxyl group at specific positions on the pyrrolopyridine ring system enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(5-chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C9H9ClN2O/c1-12-3-2-6-7(5-13)8(10)4-11-9(6)12/h2-4,13H,5H2,1H3 |
InChI Key |
UIKFYQDOLRMMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C(=CN=C21)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


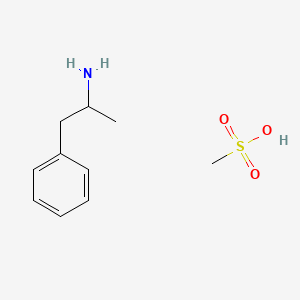
![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
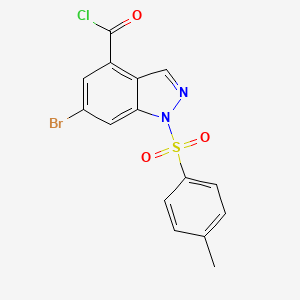
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
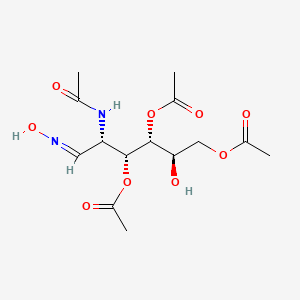

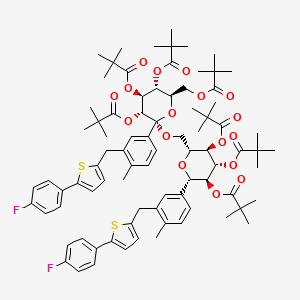
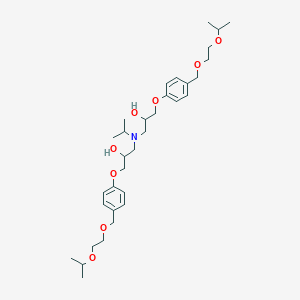
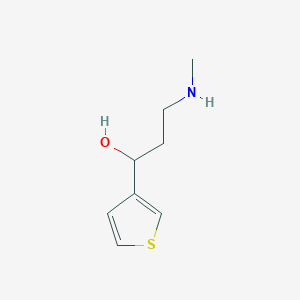
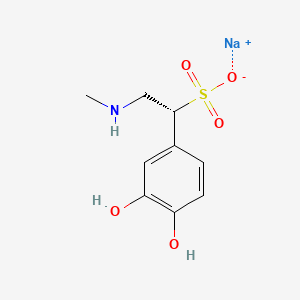
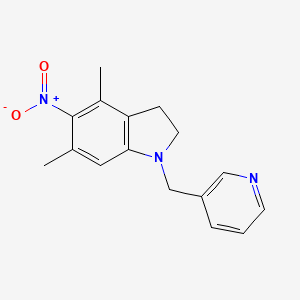
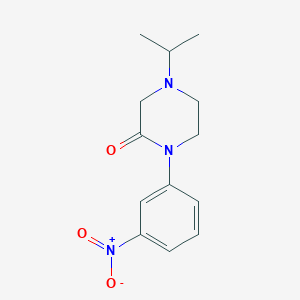
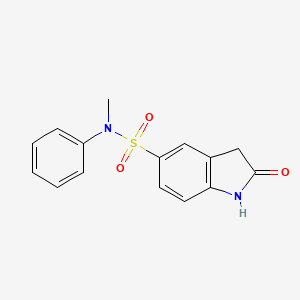
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
